molecular formula C14H26O3 B12667311 Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate CAS No. 85392-32-1

Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate

Cat. No.: B12667311
CAS No.: 85392-32-1
M. Wt: 242.35 g/mol
InChI Key: QQIKHZTWSFHSGC-UHFFFAOYSA-N
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Description

Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate is an organic compound with the molecular formula C14H26O3 It belongs to the class of tetrahydropyrans, which are six-membered cyclic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-dipropyl-2H-pyran with acetic anhydride in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Advanced techniques such as distillation and chromatography are often employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2-methyl-2H-pyran: A simpler analog with a single methyl group.

    Tetrahydro-2,5-dimethyl-2H-pyran: Contains two methyl groups instead of propyl groups.

    Tetrahydro-2,5-dipropyl-2H-pyran: Lacks the acetate group.

Uniqueness

Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate is unique due to the presence of both propyl groups and the acetate ester. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

85392-32-1

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

(2,5-dipropyloxan-2-yl)methyl acetate

InChI

InChI=1S/C14H26O3/c1-4-6-13-7-9-14(8-5-2,17-10-13)11-16-12(3)15/h13H,4-11H2,1-3H3

InChI Key

QQIKHZTWSFHSGC-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(OC1)(CCC)COC(=O)C

Origin of Product

United States

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